6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine
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Overview
Description
6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine: , also known by its identifier 8XJ5957TLS , is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol . This compound is characterized by its mixed stereochemistry and is known for its unique structure, which includes an oxazolo[3,4-a]pyridine ring .
Preparation Methods
The synthesis of 6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the oxazolo[3,4-a]pyridine ring . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
6-Ethylhexahydro-3H-oxazolo[3,4-a]pyridine can be compared with other similar compounds, such as:
- 6-Methylhexahydro-3H-oxazolo[3,4-a]pyridine
- 6-Propylhexahydro-3H-oxazolo[3,4-a]pyridine
- 6-Butylhexahydro-3H-oxazolo[3,4-a]pyridine
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the oxazolo[3,4-a]pyridine ring.
Properties
CAS No. |
81684-13-1 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine |
InChI |
InChI=1S/C9H17NO/c1-2-8-3-4-9-6-11-7-10(9)5-8/h8-9H,2-7H2,1H3 |
InChI Key |
FFDDKLOYOKLAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2COCN2C1 |
Origin of Product |
United States |
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